N-(1-Phenylpropyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Phenylpropyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a thietane ring attached to a phenylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylpropyl)thietan-3-amine can be achieved through several methods. One common approach involves the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates. This method typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Another method involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds. This reaction is often carried out under UV irradiation in solvents like acetonitrile or benzene . The resulting thietane derivatives can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are both cost-effective and environmentally friendly. One such method is the nucleophilic addition of amines to potassium isocyanate in water, which avoids the use of organic solvents and catalysts . This method can be adapted for large-scale production with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylpropyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: N-substituted thietane derivatives
Scientific Research Applications
N-(1-Phenylpropyl)thietan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Phenylpropyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions may result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-propylamine: A structurally similar compound with a phenylpropylamine moiety but lacking the thietane ring.
Thiirane derivatives: Three-membered sulfur-containing heterocycles that share some chemical properties with thietanes but have different ring sizes and reactivities.
Uniqueness
N-(1-Phenylpropyl)thietan-3-amine is unique due to its combination of a thietane ring and a phenylpropylamine moiety. This structural feature imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds. The presence of the thietane ring allows for unique ring-opening reactions and interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H17NS |
---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(1-phenylpropyl)thietan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-2-12(13-11-8-14-9-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |
InChI Key |
HHILDBHHAUNYHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.